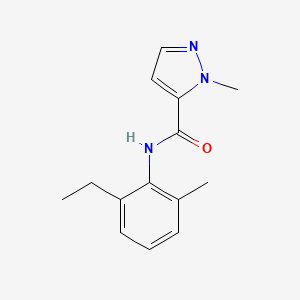

![molecular formula C15H17FN2O4S2 B5501933 N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules like "N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide" often involves multiple steps, including the formation of key intermediate compounds. A relevant method involves the Pummerer reaction, which effectively causes intramolecular cyclization under mild conditions, demonstrating the efficiency of synthesizing complex molecules through strategic functional group manipulations (Shinohara, Toda, & Sano, 1997).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. Studies on similar sulfonamide compounds have shown that density functional theory (DFT) calculations can well reproduce the structural parameters, offering insights into the molecule's geometry, vibrational frequencies, and electronic properties (Sarojini et al., 2013).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds can be influenced by their structural components, such as the presence of fluorine, which affects the polymorphism and reactivity of aromatic sulfonamides. Studies have shown that fluorine substitution can lead to the formation of polymorphs or pseudopolymorphs, indicating the significant role of fluorine in chemical reactivity (Terada et al., 2012).

Physical Properties Analysis

The physical properties of "N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide" can be deduced from similar compounds, where thermal analysis and crystallography studies provide insights into their stability, crystal structure, and thermal behavior. For instance, the thermal stability and crystalline forms of sulfonamide derivatives can be assessed through differential scanning calorimetry and X-ray crystallography (Li et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the compound's potential applications. Studies on similar sulfonamides have explored their reactivity in various chemical reactions, demonstrating their versatility and potential as intermediates in organic synthesis. For example, the benzylation of N-sulfinyl ketimines has been shown to afford t-alkylamines in good yields, indicating the potential for creating diverse chemical structures through strategic reactions (García Ruano, Alemán, & Parra, 2005).

Applications De Recherche Scientifique

Environmental Impact and Degradation

Studies on perfluoroalkyl sulfonamides (PFASs) and their degradation products highlight the environmental persistence and potential for bioaccumulation of sulfonamide derivatives. For instance, perfluoroalkyls and polybrominated diphenyl ethers are identified as emerging persistent organic pollutants with significant indoor and outdoor air concentrations, pointing to their widespread use and environmental stability (Shoeib et al., 2004). Moreover, the biotransformation of perfluoroalkyl acid precursors, including sulfonamides, has been reviewed to understand their environmental fate and effects, highlighting the importance of studying these compounds' degradation pathways (Wenping Zhang et al., 2020).

Analytical and Synthetic Applications

Sulfonamide derivatives have been explored for their potential in analytical chemistry. For example, a novel sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography, demonstrating the versatility of sulfonamide derivatives in enhancing detection sensitivity and selectivity (Hsin‐Lung Wu et al., 1997).

Material Science and Nanotechnology

In material science, sulfonamide derivatives have been incorporated into novel materials. For instance, sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment solutions were developed using sulfonated aromatic diamine monomers. This research showcases the role of sulfonamide groups in enhancing membrane hydrophilicity and performance (Yang Liu et al., 2012).

Propriétés

IUPAC Name |

N-(benzylsulfamoyl)-2-(4-fluorophenyl)sulfonylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O4S2/c16-14-6-8-15(9-7-14)23(19,20)11-10-17-24(21,22)18-12-13-4-2-1-3-5-13/h1-9,17-18H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMHRRHWTABDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)